Arsine, 1,2-ethynediylbis(dimethyl-
Description
"Arsine, 1,2-ethynediylbis(dimethyl-" is an organoarsenic compound featuring a central ethynediyl (C≡C) backbone bonded to two dimethylarsine groups. However, arsenic-containing compounds are inherently hazardous, as arsine (AsH₃) and its derivatives are classified as highly toxic (Appendix C of ) .
Properties
CAS No. |
34943-62-9 |
|---|---|
Molecular Formula |
C6H12As2 |
Molecular Weight |
234.00 g/mol |
IUPAC Name |
2-dimethylarsanylethynyl(dimethyl)arsane |
InChI |
InChI=1S/C6H12As2/c1-7(2)5-6-8(3)4/h1-4H3 |
InChI Key |
KZFVERISEXZTRD-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C#C[As](C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Arsine, 1,2-ethynediylbis(dimethyl-) typically involves the reaction of dimethylarsine with acetylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of the starting materials and the final product .
Chemical Reactions Analysis
Arsine, 1,2-ethynediylbis(dimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides, which are more stable and less toxic.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation state compounds.
Substitution: In substitution reactions, the arsenic atoms can be replaced by other elements or groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Arsine, 1,2-ethynediylbis(dimethyl-) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It finds applications in the semiconductor industry and in the synthesis of specialized materials.
Mechanism of Action
The mechanism of action of Arsine, 1,2-ethynediylbis(dimethyl-) involves its interaction with cellular components, leading to the disruption of normal cellular functions. It can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes and other proteins that contain reactive thiol groups .
Comparison with Similar Compounds
Silane, 1,2-ethynediylbis[ethynyldimethyl- (CAS 25284-25-7)
- Molecular Formula : C₁₀H₁₄Si₂
- Molecular Weight : 190.39 g/mol
- Structure : Ethynediyl backbone with two dimethylsilyl groups.
- Applications : Used in vapor deposition processes for silicon-based materials .
- Toxicity : Silanes are generally less toxic than arsenic analogs but require careful handling due to flammability and reactivity .
Plumbane, 1,2-ethynediylbis[trimethyl- (CAS 17858-20-7)
- Molecular Formula: Not explicitly provided, but inferred as C₈H₁₈Pb₂ based on structural analogy.
- Structure : Ethynediyl backbone with two trimethylplumbyl groups.
- Applications: Lead compounds are historically used in organometallic synthesis but are restricted due to environmental and health concerns .
- Toxicity : Lead derivatives exhibit neurotoxic effects and bioaccumulation risks .
Chlorovinyldichloroarsine (Lewisite, CAS 541-25-3)
- Molecular Formula : C₂H₂AsCl₃
- Molecular Weight : 207.32 g/mol
- Structure : Chlorovinyl group bonded to a dichloroarsine moiety.
- Toxicity : Extremely toxic, causing vesicant effects and systemic arsenic poisoning .
Physicochemical Properties Comparison
Key Findings and Implications
Toxicity Hierarchy : Arsenic and lead derivatives are significantly more hazardous than silane analogs, necessitating stringent safety protocols (e.g., Appendix C of ) .
Structural Influence on Reactivity : The ethynediyl backbone enhances π-bonding capacity, making these compounds useful in coordination chemistry. However, the central atom (As, Si, Pb) dictates electronic properties and stability .
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